4-Nitro-3-hexanol
Description
Contextualization within Organic Synthesis
The field of organic synthesis heavily relies on the strategic formation of carbon-carbon bonds to construct complex molecular architectures. Aliphatic nitroalcohols, and specifically β-nitroalcohols, are key players in this endeavor. numberanalytics.comoiccpress.com Their utility stems from the presence of both a hydroxyl (-OH) and a nitro (-NO2) group, which can be readily converted into other valuable functionalities. wikipedia.orgtcichemicals.com This dual reactivity makes them indispensable intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and natural products. numberanalytics.comrsc.org
Significance of β-Nitroalcohols in Chemical Transformations
β-Nitroalcohols are highly prized in organic chemistry due to their synthetic potential. numberanalytics.comwikipedia.org The nitro group can be reduced to an amine, leading to the formation of β-aminoalcohols, which are important structural motifs in many biologically active compounds. wikipedia.orgmdpi.com Furthermore, dehydration of β-nitroalcohols yields nitroalkenes, which are versatile Michael acceptors. wikipedia.orgcommonorganicchemistry.com The nitro group itself can also be transformed into a carbonyl group via the Nef reaction, or displaced by various nucleophiles. oiccpress.com This wide range of possible transformations solidifies the importance of β-nitroalcohols as versatile synthetic intermediates. numberanalytics.comoiccpress.com
Structural Analysis of 4-Nitro-3-hexanol within its Chemical Class
This compound, with the chemical formula C6H13NO3, is a classic example of a β-nitroalcohol. nih.gov Its structure features a hexane (B92381) backbone with a hydroxyl group on the third carbon and a nitro group on the fourth carbon. This "1,2-nitroalcohol" arrangement is the defining characteristic of this class of compounds. The presence of two chiral centers at carbons 3 and 4 means that this compound can exist as multiple stereoisomers. The physical and chemical properties of this compound are dictated by the interplay between the electron-withdrawing nitro group and the hydrogen-bonding capable hydroxyl group.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-nitrohexan-3-ol |
| CAS Number | 5342-71-2 |
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol |
| Boiling Point | 233.5°C at 760 mmHg |
| Flash Point | 100.1°C |
| Density | 1.061 g/cm³ |
| Refractive Index | 1.45 |
This data is compiled from various chemical databases. nih.govguidechem.com
Synthesis of this compound
The primary method for synthesizing β-nitroalcohols like this compound is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgtcichemicals.com This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org
The Henry Reaction (Nitroaldol Reaction)
The Henry reaction is a fundamental carbon-carbon bond-forming reaction discovered by Louis Henry in 1895. wikipedia.org It is analogous to the aldol (B89426) reaction, where a nitronate anion, formed by the deprotonation of a nitroalkane, acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone. numberanalytics.com The subsequent protonation of the resulting alkoxide yields the β-nitroalcohol. wikipedia.org
General Mechanism
The mechanism of the Henry reaction proceeds in the following steps:
Deprotonation: A base removes an α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. wikipedia.org
Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.com
Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitroalcohol product. wikipedia.org
It is important to note that all steps of the Henry reaction are reversible. wikipedia.orgencyclopedia.pub
Specific Synthesis of this compound
In the specific case of this compound, the synthesis involves the reaction of 1-nitropropane (B105015) with propionaldehyde (B47417) in the presence of a base. orgsyn.org
Reactants for the Synthesis of this compound
| Reactant | Chemical Formula | Role |
| 1-Nitropropane | C3H7NO2 | Nitroalkane (Nucleophile Precursor) |
| Propionaldehyde | C3H6O | Aldehyde (Electrophile) |
| Base (e.g., NaOH) | NaOH | Catalyst |
Catalysts and Reaction Conditions
A variety of bases can be used to catalyze the Henry reaction, including alkali metal hydroxides, carbonates, and amines. jkchemical.com The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the reaction. wikipedia.org For the synthesis of this compound, the reaction is typically carried out in a solvent like isopropyl alcohol. orgsyn.org
Chemical Reactivity and Transformations
The dual functionality of β-nitroalcohols makes them susceptible to a range of chemical transformations.
Oxidation of the Alcohol Group
The secondary alcohol group in this compound can be oxidized to a ketone, yielding an α-nitro ketone. wikipedia.org This transformation provides a route to another important class of synthetic intermediates.
Reduction of the Nitro Group
The nitro group is readily reducible to an amine. This reduction can be achieved using various reagents, most commonly catalytic hydrogenation (e.g., using palladium on carbon). youtube.com This transformation converts this compound into 4-amino-3-hexanol, a valuable β-aminoalcohol. wikipedia.org
Dehydration to Nitroalkenes
Under certain conditions, β-nitroalcohols can undergo dehydration to form nitroalkenes. wikipedia.orgcommonorganicchemistry.com This elimination reaction is often promoted by elevated temperatures or specific catalysts. commonorganicchemistry.comresearchgate.net In the case of this compound, dehydration would lead to the formation of 3-nitro-3-hexene. orgsyn.org
The Retro-Henry Reaction
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of a β-nitroalcohol like this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. researchgate.net Strong asymmetric and symmetric stretching vibrations for the nitro group are typically observed around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would show distinct signals for the different protons in the molecule. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the nitro group (CH-NO2) would appear as multiplets. The chemical shifts and coupling patterns of the ethyl and propyl groups would also be observable, providing confirmation of the structure. arvojournals.org
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the this compound molecule. The carbons attached to the electron-withdrawing hydroxyl and nitro groups would be shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (147.17 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of the nitro group, the hydroxyl group, and various alkyl fragments.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrohexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-5(7(9)10)6(8)4-2/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXNQTGGBNDDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277704 | |
| Record name | 4-NITRO-3-HEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-71-2 | |
| Record name | NSC3644 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3644 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-NITRO-3-HEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-3-hexanol | |
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Chemical Reactivity and Transformation Pathways of 4 Nitro 3 Hexanol
Reactions of the Hydroxyl Functionality
The secondary alcohol group in 4-nitro-3-hexanol can undergo reactions typical of alcohols, such as esterification and oxidation, provided the conditions are chosen to avoid simultaneous reaction at the nitro group.
The hydroxyl group of this compound can be readily acylated to form esters. A well-documented example is its acetylation to produce 4-acetoxy-3-nitrohexane. This reaction is typically performed using an acetylating agent in the presence of an acid catalyst. orgsyn.orgorgsyn.org Acetylation serves as a common protection strategy for hydroxyl groups during synthesis. asianpubs.org
A specific procedure involves treating this compound with acetic anhydride (B1165640) and a catalytic amount of concentrated sulfuric acid in an ice bath. orgsyn.orgorgsyn.org This method efficiently converts the alcohol to its corresponding acetate (B1210297) ester in high yield. orgsyn.org
Table 1: Acetylation of this compound
| Reactant | Reagents | Conditions | Product | Yield | Reference |
|---|
The secondary alcohol functionality in this compound can theoretically be oxidized to a ketone, which would result in the formation of 4-nitro-3-hexanone. Various oxidizing agents are known to convert secondary alcohols to ketones. However, the choice of reagent is critical to ensure chemoselectivity, as many strong oxidizing agents could also react with the nitro group. erowid.org For instance, some oxidative variants of the Nef reaction employ strong oxidizing agents like ozone or permanganate (B83412) to cleave the nitronate double bond. wikipedia.org
The oxidation of alcohols bearing other sensitive functional groups, such as a nitro group, can be challenging. For example, in the oxidation of 4-nitrobenzyl alcohol, partial reduction of the nitro group can occur under certain catalytic conditions. acs.org Therefore, achieving the selective oxidation of the hydroxyl group in this compound would require mild and specific oxidizing conditions to avoid competing reactions at the nitro center.
Nucleophilic Substitution at the Hydroxyl-Bearing Carbon
The hydroxyl group of an alcohol is a poor leaving group (HO⁻). Therefore, direct nucleophilic substitution at the hydroxyl-bearing carbon of this compound is not facile. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved either by protonation under acidic conditions or by conversion to an ester, such as a sulfonate or acetate. pearson.comlibretexts.org
A key documented example of this transformation is the conversion of this compound to 4-acetoxy-3-nitrohexane. orgsyn.orgliu.edu This reaction proceeds via acylation of the hydroxyl group with acetic anhydride, typically catalyzed by a small amount of strong acid like sulfuric acid. The resulting acetate group is a much better leaving group than the original hydroxyl group.
The general strategy for nucleophilic substitution involves two main approaches:
Acid Catalysis : In the presence of strong acids (e.g., HBr, HCl), the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which can be displaced by a nucleophile. For a secondary alcohol like this compound, this reaction can proceed through an Sₙ1 or Sₙ2 mechanism, with the Sₙ1 pathway being susceptible to carbocation rearrangements (see Section 3.4). libretexts.orgrsc.org
Conversion to Esters : A more controlled method involves converting the alcohol to a sulfonate ester (e.g., tosylate, mesylate) or an acetate ester. These esters can then be displaced by a wide range of nucleophiles in classic Sₙ2 reactions, which typically proceed with inversion of stereochemistry and without rearrangement. libretexts.org The synthesis of 4-acetoxy-3-nitrohexane is a prime example of this activation strategy. orgsyn.org
Table 1: Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
| Reactant | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Acetic Anhydride (Ac₂O), H₂SO₄ (cat.) | 4-Acetoxy-3-nitrohexane | Acetylation (Esterification) | orgsyn.org, liu.edu |
| Generic Secondary Alcohol (R-OH) | TsCl, Pyridine | Alkyl Tosylate (R-OTs) | Tosylation | libretexts.org |
| Alkyl Tosylate (R-OTs) | Nucleophile (e.g., CN⁻, N₃⁻, Br⁻) | Substituted Product (R-Nu) | Sₙ2 Substitution | libretexts.org |
| Generic Secondary Alcohol (R-OH) | HBr (conc.) | Alkyl Bromide (R-Br) | Sₙ1/Sₙ2 Substitution | libretexts.org |
Tandem and Cascade Reactions Incorporating this compound Scaffolds
The bifunctional nature of this compound makes it an excellent substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates. researchgate.net These processes are highly efficient, reducing waste and simplifying synthetic procedures.
A notable example involves the synthesis of substituted pyrroles starting from the scaffold of this compound. liu.edu In this multi-step, one-pot process, this compound is first converted to its more reactive acetate derivative, 4-acetoxy-3-nitrohexane. This intermediate is not isolated but is directly treated with ethyl isocyanoacetate in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The base facilitates an in-situ elimination of the acetate to form 3-nitro-3-hexene, which then undergoes a Michael addition with the ethyl isocyanoacetate anion, followed by cyclization and aromatization to yield ethyl 3,4-diethylpyrrole-2-carboxylate. liu.edu
This sequence demonstrates how both the hydroxyl and nitro functionalities are critical. The hydroxyl group is modified to facilitate an elimination reaction, generating a reactive nitroalkene intermediate that is immediately trapped in a subsequent Michael addition and cyclization cascade. Such strategies are central to domino reactions, where the initial substrate is transformed through a series of intramolecular and intermolecular reactions. researchgate.netmasterorganicchemistry.com
Table 2: Example of a Cascade Reaction Involving a this compound Derivative
| Starting Material | Reagents | Key Intermediates (In Situ) | Final Product | Reaction Sequence | Reference |
|---|---|---|---|---|---|
| 4-Acetoxy-3-nitrohexane | Ethyl isocyanoacetate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 3-Nitro-3-hexene, Michael adduct anion | Ethyl 3,4-diethylpyrrole-2-carboxylate | Elimination / Michael Addition / Cyclization / Aromatization | liu.edu |
Rearrangement Processes in Nitroalcohol Systems
Rearrangement reactions can occur in nitroalcohol systems under specific conditions, often initiated by the generation of a reactive intermediate such as a carbocation. For a secondary alcohol like this compound, acid-catalyzed dehydration is a common reaction that can lead to skeletal rearrangements. libretexts.orgresearchgate.net
When treated with a strong, non-nucleophilic acid (e.g., H₂SO₄, H₃PO₄) and heat, the hydroxyl group is protonated and eliminated as water, forming a secondary carbocation at the C3 position. This carbocation can undergo several competing reactions:
Direct Elimination : A proton can be abstracted from an adjacent carbon (C2 or C4) to form an alkene. According to Zaitsev's rule, elimination to form the more substituted alkene is generally favored.
Carbocation Rearrangement : If a more stable carbocation can be formed, a 1,2-hydride or 1,2-alkyl shift may occur. In the case of the this compound cation, a 1,2-hydride shift from the C4 position would generate a new carbocation at C4. This rearranged cation is alpha to the electron-withdrawing nitro group, which would be highly destabilizing. Therefore, this specific shift is unlikely. However, if the alkyl chain were branched in a different manner, a shift to form a more stable tertiary carbocation would be a highly probable event. libretexts.org
While major skeletal rearrangements of the this compound backbone are not prominently documented, other named rearrangements are known within the broader class of nitro-containing compounds. The Boulton-Katritzky rearrangement, for instance, describes the isomerization of certain nitro-substituted heterocyclic systems, although it is not directly applicable to the aliphatic skeleton of this compound. researchgate.net Another relevant process is the Meinwald rearrangement, an acid-catalyzed transformation of epoxides into carbonyl compounds, which can subsequently be used in Henry reactions to form nitroalcohols.
Table 3: Potential Rearrangement Pathways for Secondary Alcohols
| Reaction Type | Conditions | Intermediate | Potential Outcome for this compound | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Dehydration | Strong acid (H₂SO₄), heat | Secondary Carbocation (at C3) | Formation of nitro-substituted hexenes. | libretexts.org, researchgate.net |
| Carbocation Rearrangement | Acid-Catalyzed | Rearranged Carbocation | 1,2-hydride or 1,2-alkyl shifts could occur if a more stable carbocation could be formed. This is unlikely for the parent structure but possible for derivatives. | libretexts.org |
Applications of 4 Nitro 3 Hexanol As a Precursor and Synthetic Intermediate
Role in Heterocyclic Compound Synthesis
4-Nitro-3-hexanol is a well-established precursor in the synthesis of nitrogen-containing heterocyclic compounds. Its specific structure is particularly amenable to reactions that form substituted pyrroles, which are fundamental units of larger macrocyclic structures like porphyrins.
The pyrrole (B145914) ring is a significant structural motif found in many biologically active molecules and functional materials. orientjchem.orguctm.edu A highly effective and well-documented application of this compound is its use in the Barton-Zard pyrrole synthesis. This method provides a direct and efficient route to β-substituted pyrroles. orgsyn.org
The process begins with the conversion of this compound into a more reactive intermediate. This is typically achieved by acetylation of the hydroxyl group. The resulting compound, 4-acetoxy-3-nitrohexane, is not isolated but is treated with a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base facilitates an elimination reaction, generating 3-nitro-3-hexene in situ. This nitroalkene is the key electrophile in the subsequent cyclization step. orgsyn.org
The in situ-generated 3-nitro-3-hexene then undergoes a Michael addition reaction with a nucleophile, such as ethyl isocyanoacetate. This is followed by an intramolecular cyclization and elimination of the nitro group, ultimately forming the pyrrole ring. This specific sequence yields 3,4-diethylpyrrole (B103146), an α-unsubstituted pyrrole that is a crucial building block for more complex structures. orgsyn.org
Synthesis of 3,4-Diethylpyrrole from this compound Intermediates
Click to view interactive data table
| Step | Reactants | Key Reagents/Conditions | Product | Reported Yield | Source |
|---|---|---|---|---|---|
| 1: Formation of Nitroalkene | 4-Acetoxy-3-nitrohexane (from this compound) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 3-Nitro-3-hexene (in situ) | Intermediate, not isolated | orgsyn.org |
| 2: Cyclization | 3-Nitro-3-hexene, Ethyl isocyanoacetate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Ethyl 3,4-diethylpyrrole-2-carboxylate | Not explicitly stated for this step | orgsyn.org |
| 3: Conversion to Pyrrole | Ethyl 3,4-diethylpyrrole-2-carboxylate | Saponification and decarboxylation | 3,4-Diethylpyrrole | Not explicitly stated for this step | orgsyn.org |
Porphyrins are large, aromatic macrocycles known as the "pigments of life" for their central role in biological systems, such as in heme and chlorophyll. researchgate.net Synthetic porphyrins are integral to the development of catalysts, sensors, and advanced materials. researchgate.net The 3,4-diethylpyrrole synthesized from this compound is an ideal precursor for constructing symmetrically substituted porphyrins, such as 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP). orgsyn.org
The synthesis involves an acid-catalyzed condensation of four equivalents of 3,4-diethylpyrrole with four equivalents of formaldehyde. This reaction forms a porphyrinogen (B1241876) intermediate, which is subsequently oxidized to the stable, aromatic porphyrin macrocycle. Simple air-induced oxidation is often sufficient to complete this transformation, providing a straightforward route to the highly conjugated porphyrin framework. orgsyn.org This demonstrates a direct synthetic pathway from a simple acyclic nitro compound to a complex and functionally significant macrocycle.
Synthesis of Octaethylporphyrin (OEP)
Click to view interactive data table
| Precursor | Key Reagents/Conditions | Product | Source |
|---|---|---|---|
| 3,4-Diethylpyrrole | Aqueous formaldehyde, acid catalyst, followed by air oxidation. | 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP) | orgsyn.org |
Conversion to Pyrrole Derivatives
Building Block for Complex Organic Molecules
Nitro compounds are recognized as highly versatile building blocks in organic synthesis due to the diverse reactivity of the nitro group. nih.gov this compound exemplifies this utility, providing a scaffold that can be elaborated into stereochemically rich and complex molecular structures. Its role extends beyond heterocyclic synthesis to being a foundational component for larger, intricate molecules. acs.orggoogle.com
The synthesis of octaethylporphyrin from this compound is a prime example of its function as a building block. orgsyn.org In this multi-step process, the simple six-carbon backbone of this compound is strategically transformed and assembled into a large, 34-atom macrocyclic framework. The nitro and hydroxyl groups are the key functionalities that enable the initial cyclization to the essential pyrrole intermediate. This highlights the capacity of simple nitro compounds to serve as starting points for creating molecules with significant structural complexity and functional importance. nih.gov
Development of Advanced Materials through this compound Derivatives
The derivatives of this compound, particularly the porphyrin frameworks, are instrumental in the field of materials science. osaka-u.ac.jp Synthetic porphyrins, such as the octaethylporphyrin (OEP) derived from this precursor, are not merely molecular curiosities but are foundational components for a variety of advanced materials. researchgate.net
Porphyrins are widely used as ligands to construct Metal-Organic Frameworks (MOFs). wpi.edu These materials are characterized by their crystalline, porous structures and exceptionally high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The stable, rigid, and aromatic nature of the porphyrin ring, synthesized via the this compound route, provides a robust lattice work for these frameworks. wpi.edu Furthermore, porphyrin derivatives are investigated for their use in dye-sensitized solar cells, chemical sensors, and as photocatalysts, owing to their unique electronic and photophysical properties. researchgate.net The development of new polymers and functional materials often relies on the availability of such versatile molecular building blocks. mdpi.comnih.gov
Potential Applications of Porphyrin-Based Materials
Click to view interactive data table
| Material Type | Application Area | Key Property | Source |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Gas Storage & Catalysis | High surface area, porous structure | wpi.edu |
| Dye-Sensitized Solar Cells | Energy Conversion | Light absorption, electron transfer | researchgate.net |
| Chemical Sensors | Sensing & Detection | Binding affinity, photophysical changes | researchgate.net |
| Photocatalysts | Chemical Synthesis | Redox-active nature | researchgate.net |
Spectroscopic and Advanced Analytical Characterization in 4 Nitro 3 Hexanol Research
Elucidation of Stereochemical Configurations
The structure of 4-nitro-3-hexanol features two stereocenters, leading to the existence of four possible stereoisomers: the (3R,4R) and (3S,4S) enantiomeric pair, and the (3R,4S) and (3S,4R) enantiomeric pair. These pairs of enantiomers are diastereomers of each other. Distinguishing between these diastereomers (often referred to as syn and anti or erythro and threo isomers) is a primary goal of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in solution. instruct-eric.org
¹H NMR Spectroscopy: The relative stereochemistry of the hydroxyl (-OH) and nitro (-NO₂) groups can be inferred from the magnitude of the vicinal coupling constant (³J) between the protons on C3 and C4. The Karplus relationship predicts that the magnitude of this coupling constant depends on the dihedral angle between the two protons. blogspot.com The anti diastereomers, where the protons are typically further apart in the most stable staggered conformation, are expected to show a larger coupling constant compared to the syn diastereomers.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can definitively establish the relative configuration. NOESY detects spatial proximity between protons. For the syn isomer, a cross-peak between the protons on C3 and C4 would be expected, indicating they are on the same face of the carbon backbone. In contrast, the anti isomer would show a weaker or absent correlation. This method has been successfully used to determine the configuration of C=C bonds in related isoprene (B109036) nitrates. beilstein-journals.org
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly C3 and C4, will differ between the diastereomers due to the different steric environments. While these differences can be subtle, they provide complementary data for structural assignment. blogspot.com
Table 1: Hypothetical ¹H NMR Data for Diastereomers of this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) - syn isomer | Expected Chemical Shift (δ, ppm) - anti isomer | Expected Coupling Constant (³J_H3-H4, Hz) |
| H-3 (-CHOH) | ~4.0 - 4.2 | ~3.8 - 4.0 | syn: 2-4 Hz; anti: 6-9 Hz |
| H-4 (-CHNO₂) | ~4.3 - 4.5 | ~4.2 - 4.4 | syn: 2-4 Hz; anti: 6-9 Hz |
| Methylene Protons | ~1.4 - 1.8 | ~1.4 - 1.8 | - |
| Methyl Protons | ~0.9 - 1.1 | ~0.9 - 1.1 | - |
Note: Data are illustrative and based on general values for β-nitroalcohols.
Confirmation of Reaction Intermediates and Products
The synthesis of this compound is typically achieved via a nitroaldol (Henry) reaction between propanal and 1-nitropropane (B105015). Analytical techniques are crucial to confirm the identity of the final product and rule out side products or unreacted starting materials. A potential side reaction in the analysis of β-nitroalcohols is a retro-nitroaldol reaction, which can be monitored using NMR. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ confirms the hydroxyl (-OH) group, while strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1380 cm⁻¹, respectively, are characteristic of the nitro (-NO₂) group. scispace.com
Mass Spectrometry (MS): When coupled with Gas Chromatography (GC-MS), this technique separates the product from impurities and provides its molecular weight. jmchemsci.com Electron ionization (EI) would likely lead to fragmentation, with a potential loss of the nitro group (46 Da) or water (18 Da). The molecular ion peak [M]⁺ at m/z = 147 would confirm the molecular mass. uni.luuni-saarland.de
Table 2: Expected Spectroscopic Data for this compound Confirmation
| Technique | Observation | Purpose |
| IR Spectroscopy | Broad peak at ~3400 cm⁻¹; Sharp peaks at ~1550 cm⁻¹ and ~1380 cm⁻¹ | Confirms presence of -OH and -NO₂ groups |
| Mass Spectrometry | Molecular ion [M]⁺ at m/z = 147; Fragments at m/z = 101 ([M-NO₂]⁺), 129 ([M-H₂O]⁺) | Confirms molecular weight and fragmentation pattern |
| ¹H NMR | Signals corresponding to CHOH, CHNO₂, two CH₂, and two CH₃ groups | Confirms carbon-hydrogen framework |
| ¹³C NMR | Six distinct carbon signals, including ~70-80 ppm (-CHOH) and ~85-95 ppm (-CHNO₂) | Confirms number of unique carbon environments |
High-Resolution Structural Determination Techniques
For unambiguous structural proof and precise measurements, more advanced analytical methods are employed.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unequivocal determination of the compound's elemental formula. mdpi.com For this compound (C₆H₁₃NO₃), the calculated exact mass is 147.08954 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) would definitively confirm the molecular formula and rule out other possibilities with the same nominal mass.
X-ray Crystallography: If a suitable single crystal of this compound or one of its stereoisomers can be grown, X-ray crystallography provides the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including absolute stereochemistry (if a chiral reference is present). missouri.edu The analysis would yield detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the nitro group of another. researchgate.net This has been used to determine the binding of other nitro-containing compounds and to analyze crystal packing. nih.gov
Cryo-electron Microscopy (Cryo-EM): While a powerful tool for high-resolution structural analysis, Cryo-EM is primarily applied to large biological macromolecules and is not a standard technique for the structural determination of small molecules like this compound.
Theoretical and Computational Investigations of 4 Nitro 3 Hexanol
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and conformational preferences of molecules. For 4-nitro-3-hexanol, which is an acyclic molecule with two chiral centers, multiple conformations are possible due to rotation around its single bonds.
Computational studies on simple nitroalkanes have been performed to develop force field parameters for molecular dynamics simulations. acs.org These studies utilize high-level quantum mechanical calculations to determine accurate conformational energies. For instance, in nitropropane, the gauche conformer around the C-C-C-N torsion is found to be more stable than the trans conformer. acs.org This preference is attributed to a combination of steric and electronic effects. Similarly, computational analyses of acyclic sugar alcohols like ribitol (B610474) and xylitol (B92547) show that the stereochemistry of the hydroxyl groups significantly influences the backbone conformation, with intramolecular hydrogen bonding playing a key role in stabilizing certain arrangements. mdpi.com
Table 1: Representative Calculated Conformational Data for Analogous Systems
| Molecule/System | Computational Method | Key Finding |
| Nitropropane | High-level QM | The gauche conformer of the C-C-C-N torsion is more stable than the trans. acs.org |
| Acyclic Sugar Alcohols | MD Simulations | Backbone conformation is heavily influenced by hydroxyl group stereochemistry and intramolecular hydrogen bonds. mdpi.com |
| β-fluorosulfides | DFT | The gauche conformation is stabilized by hyperconjugative interactions. rsc.org |
This table presents findings from analogous systems to infer the conformational behavior of this compound.
Reaction Mechanism Studies of Synthesis and Transformations
The primary synthetic route to β-nitro alcohols like this compound is the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. numberanalytics.com In the case of this compound, this would be the reaction between 1-nitrobutane (B1203751) and propionaldehyde (B47417).
Computational studies using DFT have been extensively applied to elucidate the mechanism of the Henry reaction. nih.govdiva-portal.org These studies validate proposed catalytic cycles and provide insight into the transition states and intermediates. For a base-catalyzed reaction, the mechanism generally proceeds as follows:
Deprotonation: The base removes a proton from the α-carbon of the nitroalkane (1-nitrobutane) to form a nitronate anion. This is often the rate-determining step. scispace.com
C-C Bond Formation: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde (propionaldehyde). This step forms a new carbon-carbon bond and results in an alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture, yielding the final β-nitro alcohol product, this compound.
DFT calculations can model the energy profile of this entire process, identifying the activation energies for each step and the relative stabilities of intermediates. nih.govscispace.com The choice of catalyst and solvent can significantly influence the reaction rate and selectivity, and computational models can help explain these effects by analyzing their interactions with the reactants and transition states. scispace.com
A potential transformation of this compound is dehydration to form a nitroalkene. Quantum-chemical calculations on the dehydration of secondary alcohols have shown that the mechanism can shift from a concerted (E2-like) to a stepwise (E1-like) pathway depending on the acidity of the catalyst. cas.cz For this compound, protonation of the hydroxyl group would activate the C-O bond, facilitating its cleavage. cas.cz
Prediction of Reactivity and Selectivity in Novel Pathways
Computational chemistry offers powerful tools for predicting the reactivity of molecules and the selectivity of their reactions in novel pathways. For this compound, reactivity can be assessed by analyzing its electronic structure, such as the distribution of molecular orbitals and electrostatic potential.
The nitro group is a strong electron-withdrawing group, which influences the reactivity of the entire molecule. chemrxiv.org It renders the α-proton (on C4) acidic and makes the carbon atom it is attached to susceptible to nucleophilic attack under certain conditions. Theoretical studies on nitroaromatic compounds, for example, use quantum chemical calculations to understand how the nitro group activates the aromatic ring towards nucleophilic substitution. mdpi.com While this compound is aliphatic, similar principles of electronic influence apply.
Computational methods can be used to predict the outcomes of various potential reactions. For example, the reduction of the nitro group to an amine is a common transformation. Theoretical models can calculate reaction energies and barriers for different reducing agents to predict the feasibility and conditions for this reaction. Similarly, the oxidation of the secondary alcohol to a ketone can be modeled. DFT calculations can predict one-electron reduction potentials, which have been correlated with the rates of nitro reduction in energetic nitroaromatic compounds.
Quantitative Structure-Activity Relationship (QSAR) models, often built upon computationally derived descriptors, can also predict reactivity. For a novel pathway, one could computationally screen a variety of reactants and catalysts, calculating the activation energies for different possible products to predict both reactivity and selectivity (chemo-, regio-, and stereoselectivity).
Table 2: Computationally Predicted Reactivity Data for Analogous Nitro Compounds
| Compound Type | Computational Method | Predicted Property/Reactivity |
| Energetic Nitroaromatic Compounds | DFT (B3LYP/6-311++G(2d,2p)) | One-electron reduction potentials correlate with reduction rate constants. |
| Aromatic Nitro Compounds | DFT | The nitro group activates the ring towards nucleophilic addition. mdpi.com |
| Energetic C-nitro compounds | DFT | Impact sensitivities can be predicted from molecular properties. dntb.gov.ua |
This table shows examples of how computational methods are used to predict the reactivity of related nitro compounds.
Stereochemical Analysis via Computational Modeling
This compound possesses two chiral centers (at C3 and C4), meaning it can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These consist of two pairs of enantiomers and two pairs of diastereomers. Computational modeling is an invaluable tool for analyzing these stereoisomers. numberanalytics.comnih.gov
The relative stability of the different diastereomers can be determined by calculating their ground-state energies using high-level quantum chemical methods. chemrxiv.org These calculations can account for the subtle differences in steric and electronic interactions that differentiate the diastereomers. For acyclic molecules, a thorough conformational analysis for each diastereomer is crucial to locate the global minimum energy structure before comparing their relative stabilities. nih.gov
Computational modeling is also essential for understanding and predicting the stereochemical outcome of the synthesis of this compound. In the context of the Henry reaction, DFT calculations can be used to model the transition states leading to the different diastereomeric products. nih.govresearchgate.net The calculated energy differences between these diastereomeric transition states can be used to predict the diastereomeric ratio (dr) of the product. When a chiral catalyst is used to induce enantioselectivity, computational studies can elucidate the origin of this selectivity by analyzing the non-covalent interactions between the catalyst and the substrate in the key transition state. diva-portal.org
Furthermore, computational methods can aid in the assignment of the absolute configuration of the stereoisomers. By calculating theoretical NMR chemical shifts (e.g., using the GIAO method) or circular dichroism (CD) spectra for each possible isomer, these can be compared with experimental data to determine the correct stereostructure. rsc.org
Future Research Directions and Emerging Opportunities
Development of Green Chemistry Approaches for 4-Nitro-3-hexanol Synthesis
The synthesis of β-nitro alcohols, including this compound, is traditionally achieved through the Henry (nitroaldol) reaction. niscpr.res.in Future research is increasingly directed towards aligning this synthesis with the principles of green chemistry to enhance environmental benignity and process efficiency. acs.org
Key areas of development include:
Solvent-Free and Alternative Solvent Systems: A significant area of green chemistry involves minimizing or eliminating the use of volatile organic solvents. acs.org Research into solvent-free Henry reactions has demonstrated high yield and efficiency, completely cutting the costs and environmental hazards associated with solvent processing, handling, and disposal. acs.orgacs.org Alternative systems using natural, waste-derived catalysts like 'Water Extract of Leaf Ash of Neem' (WELAN) have also been explored, achieving successful Henry reactions at room temperature without any external base or organic co-solvents. niscpr.res.in
Biocatalysis: The use of enzymes as catalysts offers a clean and green route for synthesizing chiral β-nitroalcohols. rsc.orgbohrium.com Biocatalytic strategies such as kinetic resolution (KR), dynamic kinetic resolution (DKR), and enzyme-catalyzed Henry reactions are gaining importance. rsc.org Enzymes like lipases, hydroxynitrile lyases (HNLs), and alcohol dehydrogenases (ADHs) have been employed for the enantioselective synthesis of these compounds. bohrium.commdpi.com While methods like KR are limited by a theoretical maximum yield of 50%, DKR can overcome this limitation. bohrium.com The asymmetric reduction of α-nitroketones using ADHs is another promising enzymatic approach. mdpi.com
Renewable Feedstocks: The utilization of biomass-derived building blocks is a cornerstone of sustainable chemistry. rsc.org Alkenes, which can be sourced from renewable feedstocks, are versatile intermediates for producing complex molecules, including nitro compounds. rsc.org Future work could explore pathways to this compound starting from renewable materials, contributing to a more sustainable chemical industry.
| Green Approach | Description | Key Advantages | Research Focus |
| Solvent-Free Synthesis | Conducting the Henry reaction without a solvent medium, often using a dual catalytic system (e.g., mineral base and surfactant). acs.org | Eliminates solvent cost, handling, and disposal; reduces environmental pollution; improves process efficiency. acs.org | Development of novel dual-catalyst systems; application to a broader range of organic reactions. acs.org |
| Natural Catalysts | Utilizing extracts from abundant, natural waste materials (e.g., WELAN) as the catalytic medium. niscpr.res.in | Highly sustainable; uses waste products; avoids toxic ligands, additives, or organic solvents. niscpr.res.in | Screening a wider variety of substituted aldehydes and nitroalkanes to investigate the scope of the protocol. niscpr.res.in |
| Biocatalysis | Employing enzymes (e.g., lipases, HNLs, ADHs) to catalyze the enantioselective synthesis of chiral β-nitroalcohols. rsc.orgbohrium.com | High selectivity (enantio- and diastereoselectivity); mild reaction conditions; clean and green catalysis. rsc.orgbohrium.com | Discovering new biocatalytic approaches; enzyme engineering to improve activity and stability; overcoming substrate inhibition. bohrium.com |
Exploration of Novel Catalytic Systems for Enhanced Transformations
The Henry reaction, central to the synthesis of this compound, can be significantly enhanced through the development of advanced catalytic systems. Research is focused on improving yield, selectivity (diastereo- and enantioselectivity), and catalyst reusability.
Organocatalysis: Chiral organocatalysts have emerged as powerful tools for asymmetric synthesis. nih.govacs.org Cinchona alkaloids and their derivatives, for instance, have been successfully used to catalyze enantioselective nitroaldol reactions with high efficiency and for a broad range of substrates. nih.govacs.org Similarly, chiral thiourea-based organocatalysts are effective in promoting domino reactions that include a Henry reaction step. mdpi.com
Metal-Based Catalysis: Chiral metal complexes are highly efficient for enantioselective Henry reactions. rsc.org Copper complexes, in particular, have shown remarkable generality and provide excellent levels of stereochemical control. rsc.orgacs.org Heterobimetallic catalysts, such as a neodymium/sodium complex, have been developed as heterogeneous catalysts that are highly anti-selective and enantioselective for the nitroaldol reaction. nih.govacs.org
Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, solid catalysts are being developed as alternatives to soluble bases. scirp.org These include basic alumina, hydrotalcites, and magnetically separable nanoparticles functionalized with amine groups. scirp.orgmdpi.com These catalysts avoid environmental problems caused by salt formation during the neutralization of homogeneous bases and can be easily removed from the reaction mixture. scirp.orgresearchgate.net
| Catalyst Type | Example(s) | Key Advantages | Research Focus |
| Organocatalysts | Cinchona alkaloids, Guanidines, Chiral Thioureas nih.govmdpi.com | Operationally simple; catalyst is often recyclable; provides high enantioselectivity for a wide range of substrates. nih.govacs.org | Development of novel catalysts for challenging substrates (e.g., ketones); application in domino/cascade reactions. mdpi.comnih.gov |
| Metal Complexes | Chiral Copper(I) and Copper(II) complexes, Heterobimetallic Nd/Na complexes rsc.orgacs.orgnih.gov | High efficiency and enantioselectivity; remarkable generality in substrate scope. rsc.orgacs.org | Designing new chiral ligands; developing heterogeneous and recyclable metal-based catalysts. nih.govacs.org |
| Heterogeneous Catalysts | Basic alumina, Hydrotalcites, Magnetically separable nanoparticles scirp.orgmdpi.com | Easy separation from reaction mixture; catalyst reusability; avoids hazardous waste from neutralization. scirp.org | Synthesis of new solid base catalysts with higher activity and selectivity; application in continuous-flow systems. mdpi.com |
Design of New Synthetic Methodologies Leveraging this compound Reactivity
The dual functionality of this compound makes it a versatile building block for constructing more complex molecules. advancionsciences.comadvancionsciences.com Future research will likely focus on exploiting its reactivity in novel synthetic pathways.
Functional Group Transformations: The nitro and hydroxyl groups are amenable to a wide array of transformations. The nitro group can be reduced to an amine, yielding valuable β-amino alcohols, or converted to a carbonyl group via the Nef reaction. almacgroup.com The hydroxyl group can be oxidized or used as a handle for introducing other functionalities. This versatility allows for the efficient synthesis of highly substituted compounds. advancionsciences.com
Domino and Cascade Reactions: There is significant potential in designing one-pot cascade reactions that utilize this compound or its precursors. For example, chemoenzymatic cascades combining organocatalysis and biocatalysis have been developed to access chiral γ-nitro alcohols from simple aldehydes in a three-step, one-pot process. nih.govchemrxiv.org Similar strategies could be devised starting from or incorporating this compound to rapidly build molecular complexity, which is advantageous in reducing waste and improving efficiency. nih.gov
Precursor to Heterocycles: Nitroalcohols are known precursors for the synthesis of various heterocyclic structures. advancionsciences.com For instance, a procedure starting with 3-nitro-4-hexanol (an isomer of this compound) has been used to synthesize 3,4-diethylpyrrole (B103146). orgsyn.org Exploring similar cyclization strategies with this compound could open pathways to new classes of substituted heterocyclic compounds.
Advanced Studies on Derivative Compounds and Their Synthetic Utility
The synthesis of derivatives from this compound and the subsequent evaluation of their properties is a promising avenue for future research. The core structure can be modified to produce a wide range of compounds with potential applications in medicinal chemistry and materials science.
Bioactive Derivatives: Derivatives of similar nitro-containing compounds have shown significant biological activity. For example, a series of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) derivatives were synthesized and evaluated as inhibitors of the enzyme Glutathione Transferase (GST P1-1), a potential target for anticancer drugs. acs.orgnih.gov One derivative, in particular, showed potent anticancer activities and favorable pharmacokinetic characteristics. acs.orgnih.govportlandpress.com This suggests that synthesizing and screening derivatives of this compound could lead to the discovery of new therapeutic agents.
Chiral Building Blocks: As this compound can be synthesized as specific stereoisomers using asymmetric catalysis, its derivatives can serve as valuable chiral building blocks. rsc.org The reduction of the nitro group leads to chiral β-amino alcohols, which are key structural motifs in many pharmaceuticals. acs.org The development of efficient, stereoselective routes to these derivatives is of great interest for the pharmaceutical industry.
Applications in Materials Science: The functional groups present in this compound and its derivatives could be leveraged in the development of new materials. For example, the synthesis of esters from related compounds is common in the fragrance and cosmetics industries. jocpr.com Other derivatives could be explored as precursors for polymers or as specialized additives.
| Derivative Class | Potential Synthetic Route from this compound | Potential Utility / Application |
| β-Amino Alcohols | Reduction of the nitro group (e.g., catalytic hydrogenation). | Key intermediates for pharmaceuticals (e.g., β-blockers); chiral ligands. rsc.orgacs.org |
| α-Hydroxy Ketones | Nef reaction (conversion of the nitro group to a carbonyl). | Versatile synthetic intermediates in organic synthesis. almacgroup.com |
| Nitroalkenes | Dehydration of the alcohol functionality. | Michael acceptors in C-C bond-forming reactions; precursors to other functional groups. almacgroup.com |
| Esters (e.g., Acetates) | Esterification of the hydroxyl group (e.g., with acetic anhydride). orgsyn.org | Intermediates for further synthesis (e.g., pyrroles); potential use in fragrance or polymer applications. orgsyn.orgjocpr.com |
| Complex Heterocycles | Multi-step sequences involving cyclization reactions. orgsyn.org | Scaffolds for medicinal chemistry; functional materials. advancionsciences.com |
| NBD-type Derivatives | Multi-step synthesis to attach complex aromatic systems. | Probes for biological activity; potential enzyme inhibitors and anticancer agents. acs.orgnih.govportlandpress.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes and characterization techniques for 4-nitro-3-hexanol?
- Methodological Answer : The synthesis of this compound typically involves dehydration of precursor alcohols under acidic conditions. For example, this compound can be converted to nitroolefins via elimination, as demonstrated by IR (1670, 1520 cm⁻¹) and NMR (δ 6.92 ppm for the olefinic proton) analysis. Product mixtures (e.g., 7:3 conjugated/nonconjugated nitroolefins) require careful chromatographic separation and validation through spectral data .
Q. How do the nitro and hydroxyl functional groups influence the compound’s reactivity in elimination reactions?
- Methodological Answer : The nitro group’s electron-withdrawing nature stabilizes transition states in elimination reactions, while the hydroxyl group’s steric and electronic effects dictate regioselectivity. For instance, acid-catalyzed dehydration of this compound yields nitroolefins, with product ratios determined by NMR integration and corroborated by boiling point differences (e.g., 90°C at 18 mm Hg) .
Advanced Research Questions
Q. How can researchers resolve contradictions in product distribution data during nitroolefin synthesis from this compound?
- Methodological Answer : Contradictions in product ratios (e.g., conjugated vs. nonconjugated isomers) require systematic analysis of reaction conditions (temperature, catalyst) and validation via kinetic studies. For example, NMR integration errors can be mitigated by repeating experiments under controlled conditions and comparing results with computational models (e.g., DFT calculations). Cross-referencing spectral data with historical studies (e.g., Journal of Organic Chemistry, 1975) ensures consistency .
Q. What experimental design principles apply to studying the catalytic oxidation of this compound?
- Methodological Answer : Adapt methodologies from analogous systems, such as TS-1-catalyzed oxidation of 2-/3-hexanols, to explore this compound. Use biphasic reaction media to enhance solubility and monitor kinetics via linear graph theory. Validate rate constants against hydrogen peroxide decomposition data and employ GC-MS for product identification .
Methodological Best Practices
- Data Presentation : Include raw data tables (e.g., NMR shifts, reaction yields) in appendices, with processed data (e.g., kinetic plots) in the main text to support reproducibility .
- Error Analysis : Quantify uncertainties from instrumentation (e.g., NMR resolution) and methodological limitations (e.g., catalyst deactivation) in the "Discussion" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
